molecular formula C18H20N4O2S2 B2745013 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207021-60-0

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2745013
CAS No.: 1207021-60-0
M. Wt: 388.5
InChI Key: AREHULOVPJIUQV-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anti-inflammatory Potential : A study on acetamido pyrrolyl oxazoles/thiazoles/imidazoles, related to the compound , revealed promising antibacterial activity against K. pneumoniae and good antifungal activity against P. chrysogenum. Additionally, certain derivatives displayed potential anti-inflammatory activity (Sowmya et al., 2017).

  • Cascade Reactions for Heterocycle Synthesis : Research involving thioureido-acetamides, which are structurally similar, emphasized their utility in synthesizing various heterocycles efficiently, indicating the versatility of such compounds in organic synthesis (Schmeyers & Kaupp, 2002).

  • Cytotoxic Activity : Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and showed potential cytotoxicity against human cancer cell lines, highlighting the compound's relevance in cancer research (Ding et al., 2012).

  • Antioxidant Activity Studies : The synthesis and evaluation of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, closely related to the target compound, for their acidity constants and potential as drug precursors, also shed light on the compound's utility in developing antioxidant agents (Duran & Canbaz, 2013).

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-13-3-5-14(6-4-13)15-11-20-18(22(15)8-9-24-2)26-12-16(23)21-17-19-7-10-25-17/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREHULOVPJIUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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